4-(Cyclopropyl)thiophene-2-carboxylic acid

Lipophilicity Drug design ADME

4-(Cyclopropyl)thiophene-2-carboxylic acid is a thiophene-2-carboxylic acid derivative bearing a cyclopropyl substituent at the 4-position (C₈H₈O₂S, MW 168.21). It serves as a key building block in medicinal chemistry, particularly where the cyclopropyl group confers conformational constraint and metabolic stability advantages over simple alkyl- or aryl-substituted analogs.

Molecular Formula C8H8O2S
Molecular Weight 168.21
CAS No. 1252903-38-0
Cat. No. B2675971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropyl)thiophene-2-carboxylic acid
CAS1252903-38-0
Molecular FormulaC8H8O2S
Molecular Weight168.21
Structural Identifiers
SMILESC1CC1C2=CSC(=C2)C(=O)O
InChIInChI=1S/C8H8O2S/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
InChIKeyJQLHUXQOTDLSQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of 4-(Cyclopropyl)thiophene-2-carboxylic Acid (CAS 1252903-38-0)


4-(Cyclopropyl)thiophene-2-carboxylic acid is a thiophene-2-carboxylic acid derivative bearing a cyclopropyl substituent at the 4-position (C₈H₈O₂S, MW 168.21) [1]. It serves as a key building block in medicinal chemistry, particularly where the cyclopropyl group confers conformational constraint and metabolic stability advantages over simple alkyl- or aryl-substituted analogs [2].

Why Generic Thiophene-2-Carboxylic Acids Cannot Replace 4-(Cyclopropyl)thiophene-2-carboxylic Acid


Thiophene-2-carboxylic acid analogs with simple alkyl (methyl, ethyl) or aryl (phenyl) substituents at the 4-position exhibit markedly different lipophilicity, steric profiles, and metabolic liabilities. The cyclopropyl ring introduces unique electronic and conformational features that directly influence target binding and pharmacokinetics [1]. Uninformed substitution with a methyl or ethyl analog risks altered potency, selectivity, and metabolic stability, as demonstrated by differential XLogP values and rotatable bond counts that govern passive permeability and CYP450 metabolism [2].

Quantitative Differentiation of 4-(Cyclopropyl)thiophene-2-carboxylic Acid vs. Closest Analogs


XLogP Lipophilicity Comparison: Cyclopropyl vs. Methyl, Ethyl, and Unsubstituted Analogs

The target compound exhibits an XLogP of 2.4, which is higher than the unsubstituted thiophene-2-carboxylic acid (XLogP 1.6) and the 4-methyl analog (XLogP 1.8), yet comparable to the 4-ethyl analog (XLogP 2.3) [1][2][3][4]. This intermediate lipophilicity places the cyclopropyl derivative in a favorable range for passive membrane permeability while potentially avoiding the excessive CYP450 metabolism associated with higher-logP aryl analogs.

Lipophilicity Drug design ADME

Rotatable Bond Count and Conformational Restriction

4-(Cyclopropyl)thiophene-2-carboxylic acid possesses 2 rotatable bonds (the carboxylic acid C–O bond and the cyclopropyl–thiophene bond), whereas the 4-ethyl analog also contains 2 rotatable bonds but with a flexible ethyl chain, and the 4-methyl analog has only 1 rotatable bond [1][2][3]. The cyclopropyl ring constrains the orientation of the substituent, reducing the entropic penalty upon target binding compared to the freely rotating ethyl analog.

Conformational analysis Target binding Drug design

Topological Polar Surface Area (TPSA) and Permeability Potential

The TPSA of 4-(cyclopropyl)thiophene-2-carboxylic acid is 65.5 Ų, identical to that of thiophene-2-carboxylic acid, 4-methylthiophene-2-carboxylic acid, and 4-ethylthiophene-2-carboxylic acid [1][2][3][4]. This value is well below the 140 Ų threshold commonly associated with poor oral absorption and below the ~90 Ų threshold for CNS penetration, indicating that the 4-cyclopropyl substitution does not compromise membrane permeability relative to smaller substituents.

TPSA Permeability Blood-brain barrier

Synthetic Accessibility: Cyclopropylthiophene Building Blocks Are Challenging to Source

A 2023 study in *Molecules* explicitly states that the synthesis of cyclopropylthiophene-containing compounds 'remains challenging, has rarely been reported and remains unresolved,' and provides optimized Pd-catalyzed cross-coupling protocols specifically for cyclopropylthiophene carboxylic acid derivatives [1]. This contrasts sharply with 4-methyl- and 4-ethyl-thiophene-2-carboxylic acids, which are commodity building blocks with well-established, high-yielding syntheses. The synthetic difficulty translates into a narrower supplier base and higher procurement cost, making reliable sourcing and quality verification a key decision factor.

Synthetic chemistry Procurement Building block

GHS Safety Profile: Consistent Hazard Classification Across 4-Substituted Analogs

The GHS classification for 4-(cyclopropyl)thiophene-2-carboxylic acid includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This profile is broadly consistent with the 4-methyl analog (H302, H315, H319, H335) [2] and the 4-ethyl analog (H302, H315) [3]. No unique acute toxicity or ecotoxicity alerts differentiate the cyclopropyl derivative from its alkyl counterparts.

Safety Handling Regulatory

Optimal Research and Procurement Applications for 4-(Cyclopropyl)thiophene-2-carboxylic Acid


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When a lead series requires a 4-substituted thiophene-2-carboxylic acid with XLogP between 2.0 and 2.5 to maintain oral absorption without excessive metabolic clearance, 4-(cyclopropyl)thiophene-2-carboxylic acid (XLogP 2.4) is the preferred choice over the more lipophilic 4-ethyl analog (XLogP 2.3) and the less lipophilic 4-methyl analog (XLogP 1.8) [1]. Its intermediate lipophilicity, coupled with conformational rigidity, makes it especially suitable for programs targeting CNS or intracellular targets where passive permeability is critical.

Conformationally Constrained Pharmacophore Design

In SAR campaigns where the orientation of the 4-substituent determines target selectivity, the cyclopropyl ring of 4-(cyclopropyl)thiophene-2-carboxylic acid provides rigidification that is unattainable with flexible alkyl chains. The 2 rotatable bonds and strained cyclopropyl geometry lock the substituent into a defined spatial orientation, reducing the entropic cost of binding and potentially improving selectivity over off-target receptors [1]. This property is particularly valuable for kinase inhibitors, GPCR modulators, and other targets with well-defined hydrophobic pockets.

Metabolic Stability Optimization via Cyclopropane Bioisostere Strategy

The cyclopropyl group is a well-documented bioisostere that can block CYP450-mediated oxidation at benzylic or allylic positions. Incorporating 4-(cyclopropyl)thiophene-2-carboxylic acid as a building block replaces a metabolically labile ethyl or methyl group with a cyclopropane ring, a strategy supported by the broader medicinal chemistry literature on cyclopropane-containing drugs [1]. This makes the compound a strategic procurement target for DMPK optimization phases where metabolic hot spots have been identified by metabolite identification studies.

High-Value Building Block for Custom Synthesis with Supply Chain Considerations

Given the documented synthetic challenges associated with cyclopropylthiophene derivatives [1], 4-(cyclopropyl)thiophene-2-carboxylic acid commands a significant price premium (~€472/g from specialist suppliers ) and a limited vendor base. Procurement teams should prioritize vendors with demonstrated expertise in Pd-catalyzed cross-coupling and rigorous quality control (≥97% purity by HPLC). This compound is best suited for late-stage lead optimization or preclinical candidate synthesis where the cost and supply risk are justified by the structural differentiation it provides over commodity alkyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropyl)thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.